B1193734 VVZ-149

VVZ-149

カタログ番号: B1193734
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VVZ-149 is an antagonist of both glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with potential anti-nociceptive activity. Upon administration, GlyT2/5HT2A antagonist this compound binds to and blocks both GlyT2 and 5HT2A. Blockage of GlyT2 prevents the re-uptake of the inhibitory neurotransmitter glycine in the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling, and inhibiting the firing of neurons, which suppresses the transmission of pain signals to the brain and induces analgesia. Blockage of 5HT2A prevents both the binding of its ligand serotonin and 5HT/5HT2A-mediated signaling.

科学的研究の応用

Phase 2 Studies

  • Postoperative Pain Management :
    • A randomized, double-blind trial (NCT02489526) involving 60 patients undergoing laparoscopic gastrectomy demonstrated that VVZ-149 significantly reduced pain intensity and opioid consumption post-surgery. Patients receiving this compound showed a 29.5% reduction in opioid use within the first 24 hours compared to placebo, with statistical significance achieved at P<.05P<.05 .
  • Colorectal Surgery Application :
    • In another Phase 2 study focused on colorectal surgery, this compound was administered as an intravenous infusion. Results indicated a 34.2% reduction in opioid consumption and lower patient-controlled analgesia demands in the this compound group compared to placebo . Notably, patients with high preoperative negative affect experienced a 40% reduction in opioid use, suggesting that this compound may alleviate the emotional components associated with postoperative pain .

Phase 3 Studies

  • Expanded Efficacy Evaluation :
    • The Phase 3 clinical trial involved 285 patients across multiple centers in South Korea. Results confirmed that patients receiving this compound experienced a statistically significant improvement in pain relief, achieving an average 35% higher pain reduction compared to placebo (p = 0.0047) . The primary endpoint assessed was the time-weighted summed pain intensity difference over 12 hours.

Case Study: Laparoscopic Colectomy

In a multicenter trial assessing this compound's effectiveness during laparoscopic colectomy, patients receiving this compound reported significantly lower pain scores at various time points post-infusion compared to those receiving standard opioid therapy alone. The study highlighted that this compound not only provided effective analgesia but also contributed to a reduction in opioid-related side effects .

Safety and Tolerability

This compound has been generally well-tolerated across clinical trials. Commonly reported adverse effects include somnolence and headache, although these were not severe enough to outweigh its analgesic benefits . The pharmacokinetic profile indicates linear absorption and a favorable safety margin for clinical use .

特性

IUPAC名

Unknown

SMILES

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

VVZ-149, VVZ 149, VVZ149

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。